![molecular formula C10H15NO B1337798 (S)-2-(Methylamino)-3-phenylpropan-1-ol CAS No. 84773-29-5](/img/structure/B1337798.png)
(S)-2-(Methylamino)-3-phenylpropan-1-ol
Overview
Description
(S)-2-(Methylamino)-3-phenylpropan-1-ol, or (S)-MMPP, is an organic compound with a wide range of scientific and medical applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used in the synthesis of a variety of other compounds, such as chiral compounds, nucleosides, and peptides. Its unique structure and properties make it a valuable tool in the fields of organic and medicinal chemistry.
Scientific Research Applications
Coordination Chemistry
Ephedrine has been studied for its role in forming complexes with palladium(II). In research by Efimenko et al. (2009), the biological activity of these complexes was examined, revealing that their activity depends on the ligand basicity and the hydrogen bonding system formed by different conformers of the ligand in the cation-anion complexes (Efimenko et al., 2009).
Chiral Synthesis
Research by Rippert et al. (2000) explored the use of ephedrine as a chiral auxiliary in the synthesis of diastereoisomerically pure oxazaphospholes, demonstrating the control over configuration at the phosphorous atom achieved through this method (Rippert et al., 2000).
Corrosion Inhibition
Al-Baghdadi (2017) investigated the anti-corrosion activity of ephedrine on mild steel in acidic medium, finding it to be an effective inhibitor with efficiencies increasing at higher concentrations (Al-Baghdadi, 2017).
Enzymatic Resolution
Torre et al. (2006) conducted a study on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, identifying Candida antarctica lipase A as the best biocatalyst for this process. This research contributed to the production of (S)-dapoxetine (Torre et al., 2006).
Substrate in Chemical Reactions
Hajji et al. (2002) explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with various electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
properties
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOOJFXCKIPSLU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447165 | |
Record name | (S)-2-(Methylamino)-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84773-29-5 | |
Record name | (βS)-β-(Methylamino)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84773-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-(Methylamino)-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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